molecular formula C15H18N4O2 B12164272 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12164272
M. Wt: 286.33 g/mol
InChI Key: VJNRERMOGSGWGC-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of chromenyl-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Formation of the chromenyl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazole ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Acetamide formation: The final step involves the acylation of the triazole derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the chromenyl or triazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound may be studied for its potential as a bioactive agent. Chromenyl-triazole derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1H-1,2,4-triazol-3-yl)ethanamide
  • 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1H-1,2,4-triazol-3-yl)propionamide

Uniqueness

Compared to similar compounds, 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide may exhibit unique biological activities or chemical reactivity due to the specific arrangement of functional groups. Its unique structure may confer distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C15H18N4O2/c1-15(2)6-5-11-7-10(3-4-12(11)21-15)8-13(20)18-14-16-9-17-19-14/h3-4,7,9H,5-6,8H2,1-2H3,(H2,16,17,18,19,20)

InChI Key

VJNRERMOGSGWGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=NC=NN3)C

Origin of Product

United States

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